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Compound of Interest

Compound Name: 2-Bromo-2-methylbutanal

Cat. No.: B14464939

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-bromo-2-methylbutanal, a molecule of interest in organic synthesis and drug
development. Due to the limited availability of experimental data for this specific compound,
this document focuses on predicted spectroscopic characteristics based on established
principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS). A general protocol for the synthesis and subsequent spectroscopic analysis
of a-bromo aldehydes is also presented. For comparative purposes, experimental data for the
structurally related compound, 2-bromo-2-methylbutane, is included.

Predicted Spectroscopic Data for 2-bromo-2-
methylbutanal

The following tables summarize the anticipated spectroscopic data for 2-bromo-2-
methylbutanal. These predictions are derived from typical values for similar functional groups
and structural motifs.

Predicted *H NMR Data (Solvent: CDCl3, Reference:
TMS)
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Notes

-CHO
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Singlet

1H

The aldehydic
proton is highly
deshielded and
appears
significantly
downfield.

-CHz2-

18-22

Quartet

2H

Methylene
protons adjacent
to the quaternary

carbon.

-CHs (on quat.
C)

16-19

Singlet

3H

Methyl group
attached to the
bromine-bearing
quaternary
carbon.

-CHs (ethyl)

09-1.2

Triplet

3H

Terminal methyl
group of the ethyl
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Predicted **C NMR Data (Solvent: CDCIs)
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Carbon Chemical Shift (6, ppm) Notes

The carbonyl carbon of the
-CHO 190 - 205 aldehyde is significantly

deshielded.

Quaternary carbon atom
C-Br 60 - 75 _

bonded to the bromine atom.

Methylene carbon of the ethyl
-CHa- 30-45

group.

Methyl carbon attached to the
-CHs (on quat. C) 20-35

guaternary center.

Terminal methyl carbon of the
-CHs (ethyl) 10-15

ethyl group.

Predicted Infrared (IR) Spectroscopy Data

. Wavenumber .
Functional Group Intensity Notes
(cm™)
Characteristic strong
absorption for an
C=0 (Aldehyde) 1720 - 1740 Strong ) ]
aliphatic aldehyde
carbonyl group.
Two distinct C-H
stretching bands are
2720 - 2820 and 2820 , o
C-H (Aldehyde) 2920 Medium characteristic of
aldehydes (Fermi
resonance).
Stretching vibrations
C-H (Alkyl) 2850 - 3000 Strong of the methyl and
methylene groups.
) Carbon-bromine
C-Br 500 - 600 Medium to Strong

stretching vibration.
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Predicted Mass Spectrometry (MS) Data

m/z Value Interpretation Notes

Molecular ion peaks, with the

characteristic ~1:1 ratio for the

[M]+e, [M+2]+e 164, 166 o

bromine isotopes (’°Br and

81Br).

Loss of the ethyl grou
M-29 135, 137 Y1 grotp

(*CH2CHs).

Loss of the formyl grou
M-45 119,121 Y1 roup

(*CHO).

Loss of the bromo-methyl-ethyl
M-85 79, 81 )

radical.

Fragmentation leading to a
57 [CaHo]+

butyl cation.

Experimental Spectroscopic Data for 2-bromo-2-
methylbutane (for comparison)

Disclaimer: The following data is for 2-bromo-2-methylbutane and is provided as a reference
due to its structural similarity to the target molecule. Note the absence of the aldehyde
functional group.

1 13 N 9.
Nucleus Chemical Shift (6, ppm)
1H NMR ~1.8 (q, 2H), ~1.7 (s, 6H), ~1.0 (t, 3H)
15C NMR ~68 (C-Br), ~37 (-CHz-), ~31 (-CHs on quat. C),

~11 (-CHs ethyl)

IR and MS Data for 2-bromo-2-methylbutane
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Technique Key Data

~2970 (C-H stretch), ~1460 (C-H bend), ~580
IR (cm™2)

(C-Br stretch)
MS (m/z) 150/152 ([M]+), 121/123 ([M-29]+), 71 ([M-Br]+)

Experimental Protocols

A general methodology for the synthesis and spectroscopic characterization of a-bromo
aldehydes is outlined below. This can be adapted for the specific synthesis of 2-bromo-2-
methylbutanal.

Synthesis of a-Bromo Aldehydes via Acid-Catalyzed
Halogenation

This procedure involves the reaction of an aldehyde with a brominating agent in the presence
of an acid catalyst.[1]

Enol Formation: The aldehyde is treated with an acid catalyst (e.g., HBr in acetic acid) to
promote the formation of its enol tautomer.[1]

e Bromination: A solution of bromine (Brz) in a suitable solvent (e.g., acetic acid) is added
dropwise to the enol-containing solution at a controlled temperature (typically 0-10 °C).[1]

e Quenching and Work-up: The reaction is quenched by the addition of a reducing agent (e.g.,
sodium bisulfite solution) to consume any excess bromine. The mixture is then extracted with
an organic solvent (e.g., diethyl ether).

 Purification: The organic layer is washed with saturated sodium bicarbonate solution and
brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced
pressure. The crude product is then purified by distillation or column chromatography.

Spectroscopic Analysis

 NMR Spectroscopy: The purified product is dissolved in an appropriate deuterated solvent
(e.g., CDCIs) containing a reference standard (e.g., TMS). *H and 3C NMR spectra are
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acquired on a high-resolution NMR spectrometer.

» IR Spectroscopy: A thin film of the neat liquid product is prepared between two salt plates
(e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CCla) is prepared. The IR
spectrum is then recorded.

o Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct
infusion or GC-MS). Electron ionization (El) is a common method for fragmentation analysis.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of
an o-bromo aldehyde.
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Workflow for Synthesis and Analysis of 2-bromo-2-methylbutanal
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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